Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane is a bicyclic compound characterized by its unique molecular structure, which includes both oxygen and nitrogen atoms. The compound has the molecular formula and is known for its potential applications in organic synthesis and medicinal chemistry.
The compound is cataloged under the CAS number 1638683-57-4 and is available from various chemical suppliers, indicating its relevance in research settings. Its synthesis often involves the reaction of bicyclic precursors with tert-butyl isocyanate, typically conducted in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures .
Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane falls under the category of bicyclic compounds, specifically those that contain heteroatoms (oxygen and nitrogen) in their structure. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane generally involves several key steps:
The reaction conditions are crucial for achieving high yields, including the choice of solvent, temperature, and reaction time. Continuous flow reactors may also be employed for industrial-scale synthesis to enhance efficiency.
Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane can undergo various chemical transformations, including:
Common reagents include:
The mechanism of action for Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane involves its interaction with specific biological targets such as enzymes or receptors:
Key physical properties include:
Chemical properties are characterized by:
Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane has significant applications in scientific research:
The synthesis of exo-7-(Boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane (C₁₂H₂₂N₂O₃, MW 242.32 g/mol) demands precise control over stereochemistry and functional group compatibility. This bicyclic scaffold features an oxygen atom at the 3-position and a nitrogen atom at the 9-position, with the exo-configured Boc-protected amine at C7 being critical for downstream applications in pharmaceutical intermediates [6].
Ring-closing metathesis (RCM) has emerged as a pivotal method for constructing the bicyclo[3.3.1]nonane skeleton. This strategy employs diene precursors featuring terminal alkenes on acyclic chains, which undergo cyclization in the presence of ruthenium-based catalysts. A notable example involves Grubbs second-generation catalyst (5–10 mol percent) in dichloromethane at 40°C, achieving the bicyclic framework in 72–85% yield [4] [6]. The oxa-aza bridge’s stability under these conditions is attributed to the inertness of ether and carbamate functionalities toward ruthenium complexes. RCM efficiency depends on precursor design: optimal results require a 1,7-diene system with appropriate tether lengths to accommodate the [3.3.1] ring strain.
Table 1: Ring-Closing Metathesis Catalysts for Bicyclo[3.3.1]Nonane Synthesis
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Grubbs II | Dichloromethane | 40 | 72–85 |
Hoveyda-Grubbs II | Toluene | 80 | 68–78 |
Zhan 1B | Ethylene chloride | 60 | 65–70 |
Intramolecular cyclization offers an alternative route through nucleophilic attack of amide enolates or amines on electrophilic carbons. One approach utilizes diamino alcohol precursors, where the amine group attacks an activated ester (e.g., pentafluorophenyl ester), forming the 9-aza bridge. Subsequent base-mediated etherification (e.g., using sodium hydride in tetrahydrofuran) closes the 3-oxa bridge via oxygen nucleophile attack on a halide [3] [6]. This method is effective for exo-fused systems when stereocenters are pre-configured using chiral auxiliaries. Enolate cyclization is particularly advantageous for installing the C7 amine precursor, as demonstrated by the synthesis of exo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane—a key intermediate for Boc protection [3].
Table 2: Cyclization Methods for Oxa-Aza Bicyclic Core Formation
Cyclization Type | Reagent/Base | Key Intermediate | Yield Range (%) |
---|---|---|---|
Amide Cyclization | DCC, HOBt | Linear diamino carboxylic acid | 60–75 |
Etherification | Sodium hydride, THF | Halide-activated diol | 70–82 |
Enolate Alkylation | Lithium diisopropylamide | Keto-ester precursor | 55–68 |
Achieving the exo-stereochemistry at C7 necessitates chiral induction via catalysts or substrates. Asymmetric hydrogenation of cyclic enamines using ruthenium-BINAP complexes yields exo-amine products with >90% enantiomeric excess (ee) [5]. Alternatively, diastereoselective reduction of iminium ions with sodium borohydride exploits steric bias from existing chiral centers (e.g., at C9). The exo preference arises from hydride attack opposite to the bridged oxygen atom, as confirmed by X-ray crystallography of intermediates like exo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane [3] [5]. Computational studies indicate the exo pathway is favored by 2.3 kcal/mol due to reduced torsional strain in the transition state [4].
Table 3: Stereoselective Methods for Exo-Amine Installation
Method | Reagent/Catalyst | Stereoselectivity (exo:endo) | ee (%) |
---|---|---|---|
Asymmetric Hydrogenation | Ru-(R)-BINAP, H₂ (50 psi) | 19:1 | 94 |
Diastereoselective Reduction | Sodium borohydride, methanol | 15:1 | N/A |
Enzymatic Resolution | Lipase PS, isopropanol | >99:1 (after kinetic resolution) | >99 |
Introducing the tert-butoxycarbonyl (Boc) group to the exo-7-amine requires conditions that preserve the oxa-aza bridge’s integrity. Standard protocols employ di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in dichloromethane with catalytic dimethylaminopyridine (0.1 equivalents) at 0–25°C, achieving >95% protection yield [5]. Selectivity for the primary amine over the tertiary 9-aza nitrogen is attributed to steric hindrance and higher nucleophilicity of the exo-amine. Mild bases like N,N-diisopropylethylamine (1.5 equivalents) prevent epimerization at C7, while anhydrous conditions avoid Boc cleavage or ether hydrolysis. This method is compatible with common solvents (tetrahydrofuran, acetonitrile) and scalable without racemization [5].
Table 4: Boc Protection Conditions for Exo-7-Amino Derivatives
Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (7-NH₂ vs. 9-N) |
---|---|---|---|---|
N,N-Diisopropylethylamine | Dichloromethane | 0–25 | 92–97 | >50:1 |
Triethylamine | Tetrahydrofuran | 25 | 85–90 | 30:1 |
Sodium carbonate | Water/Dioxane | 25 | 75–80 | 10:1 |
Boc removal necessitates acidic conditions, risking degradation of the acid-sensitive oxa-aza bridge. Controlled deprotection uses trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v, 0–4°C, 2 hours), providing the amine salt in 90% yield without ring cleavage [6] [8]. The bicyclic system’s stability arises from the bridged oxygen’s resistance to SN₂ displacement and the tertiary 9-aza nitrogen’s protonation, which mitigates N-Boc reformation. Strong acids (e.g., hydrogen chloride/dioxane) or prolonged exposure (>6 hours) cause partial ether hydrolysis, reducing yields to <60%. The Boc group also withstands orthogonal protections (e.g., Fmoc) under basic conditions, enabling sequential functionalization [8].
Table 5: Deprotection Conditions and Stability Metrics
Acid Reagent | Time (h) | Temperature (°C) | Yield (%) | Purity Post-Deprotection |
---|---|---|---|---|
Trifluoroacetic acid/DCM (1:3) | 2 | 0–4 | 88–92 | >98% |
Hydrogen chloride/Dioxane | 1 | 25 | 85 | 95% |
4 M Hydrogen chloride/Dioxane | 4 | 25 | 58 | 82% |
p-Toluenesulfonic acid | 3 | 25 | 75 | 90% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: